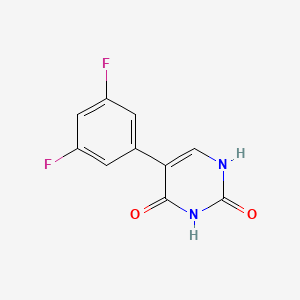
(2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine, commonly referred to as DHMPP, is a naturally occurring compound that is found in many plants and has a wide range of applications in scientific research. DHMPP is a heterocyclic compound that has been studied for its potential to act as an antioxidant, as well as its ability to act as a potential inhibitor in certain biochemical pathways. DHMPP has a wide variety of biological activities and has been used in a variety of laboratory experiments.
科学研究应用
DHMPP has a wide variety of scientific research applications. It has been used as an antioxidant in cell culture experiments and has been shown to protect cells from oxidative damage. DHMPP has also been used as a potential inhibitor in biochemical pathways, such as the proteasome pathway. It has been used to study the effects of oxidative stress on cells and has been used to investigate the effects of certain drugs on cell viability.
作用机制
DHMPP is thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also thought to act as an inhibitor in certain biochemical pathways, such as the proteasome pathway. In this pathway, DHMPP is thought to bind to the proteasome and prevent its activity.
Biochemical and Physiological Effects
DHMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative damage and to prevent the formation of reactive oxygen species. It has also been shown to inhibit the proteasome pathway and to reduce the levels of certain proteins in cells. Additionally, DHMPP has been shown to reduce inflammation and to have anti-cancer effects.
实验室实验的优点和局限性
The main advantage of using DHMPP in laboratory experiments is its high purity (95%) and its wide range of biological activities. DHMPP is easy to synthesize and can be used in a variety of experiments. The main limitation of using DHMPP in laboratory experiments is the lack of information about its mechanism of action and its effects on human health.
未来方向
The future directions for DHMPP research include further investigations into its mechanism of action and its effects on human health. Additionally, further studies should be conducted to determine its potential as an antioxidant and an inhibitor of certain biochemical pathways. Additionally, further research should be conducted to determine its potential as an anti-cancer agent and its potential use in drug development. Finally, further research should be conducted to investigate the effects of DHMPP on other biological pathways and its potential use in other laboratory experiments.
合成方法
DHMPP can be synthesized from the reaction of 2,4-dihydroxy-5-methylphenylpyrimidine (DHMP) and 2-methoxy-5-methylphenol (MMM). The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of around 80°C. The reaction yields DHMPP as the main product, along with some byproducts. The yield of the reaction is typically around 95%.
属性
IUPAC Name |
5-(2-methoxy-5-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-10(17-2)8(5-7)9-6-13-12(16)14-11(9)15/h3-6H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVKECRFFAGKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














